molecular formula C15H13F2NO2 B261827 N-(2-ethoxyphenyl)-2,6-difluorobenzamide

N-(2-ethoxyphenyl)-2,6-difluorobenzamide

Cat. No.: B261827
M. Wt: 277.27 g/mol
InChI Key: XZNMRNIEYOMJKD-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2,6-difluorobenzamide is a benzamide derivative featuring a 2,6-difluorinated benzoyl group and an ethoxyphenyl substituent at the amide nitrogen. The ethoxy group (-OCH₂CH₃) on the phenyl ring may influence solubility, metabolic stability, and target binding compared to other substituents like halogens or heterocycles.

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2,6-difluorobenzamide

InChI

InChI=1S/C15H13F2NO2/c1-2-20-13-9-4-3-8-12(13)18-15(19)14-10(16)6-5-7-11(14)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

XZNMRNIEYOMJKD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Diflubenzuron (N-[(4-chlorophenyl)carbamoyl]-2,6-difluorobenzamide)
  • Structure : Replaces the ethoxyphenyl group with a 4-chlorophenylurea moiety.
  • Activity : A benzoylurea insecticide that inhibits chitin synthesis in insects. Its metabolite, 2,6-difluorobenzamide, is critical for bioactivity .
  • Key Difference : The urea linkage in diflubenzuron enhances insecticidal activity, whereas the ethoxyphenyl group in the target compound may alter bioavailability or target specificity.
Lufenuron (N-{{{2,5-dichloro-4-(1,1,2,3,3-hexafluoro-propoxyl)-phenyl} amino}-2,6-difluorobenzamide)
  • Structure : Contains a hexafluoropropoxy group and dichlorophenyl substituent.
  • Activity : Broad-spectrum insect growth regulator with enhanced lipophilicity due to fluorine-rich substituents .

Pharmaceutical Derivatives

Tricyclic Thiazoles (e.g., Compound 43: Benzocycloheptathiazoleamide)
  • Structure : Incorporates a 2,6-difluorobenzamide moiety fused to a tricyclic thiazole system.
  • Activity : Potent angiogenesis inhibitor (IC₅₀ = 1.5 μM) with high selectivity for endothelial cells .
  • Key Difference : The ethoxyphenyl group in the target compound lacks the fused heterocyclic system, likely reducing potency but simplifying synthesis.
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
  • Structure : Features a thiazole ring with a 3,4-dichlorophenyl substituent.
  • Synthesis : Prepared via HATU-mediated coupling of 2,6-difluorobenzoic acid with a thiazol-2-amine derivative .
  • Comparison : The ethoxyphenyl group may offer improved solubility compared to the dichlorophenyl-thiazole system.

Crystallographic and Physicochemical Comparisons

2,6-Difluoro-N-(prop-2-ynyl)benzamide
  • Structure : Prop-2-ynyl substituent instead of ethoxyphenyl.
  • Crystallography : Exhibits C–H···F and N–H···O hydrogen bonding, forming layered structures. The ethoxyphenyl group in the target compound may introduce steric hindrance, altering crystal packing .
N-(4-cyanophenyl)-2,6-difluorobenzamide
  • Structure: Cyano group at the para position of the phenyl ring.
  • Property Comparison: The electron-withdrawing cyano group reduces basicity of the amide nitrogen compared to the electron-donating ethoxy group .

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/R Group Molecular Formula Key Activity/Property Reference
N-(2-ethoxyphenyl)-2,6-difluorobenzamide 2-ethoxyphenyl C₁₅H₁₃F₂NO₂ Hypothesized insecticide/pharma intermediate
Diflubenzuron 4-chlorophenylurea C₁₄H₉ClF₂N₂O₂ Chitin synthesis inhibitor
Lufenuron Hexafluoropropoxy-dichlorophenyl C₁₇H₈Cl₂F₆N₂O₃ Insect growth regulator
Compound 43 (Benzocycloheptathiazoleamide) Benzocycloheptathiazole C₂₀H₁₃F₂N₃OS Angiogenesis inhibitor (1.5 μM)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide 3,4-dichlorophenyl-thiazole C₁₆H₈Cl₂F₂N₂OS c-Abl kinase activator

Preparation Methods

Reaction Conditions

  • Step 1: Synthesis of 2,6-Difluorobenzoyl Chloride
    2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at reflux (40–60°C) for 4–6 hours. The reaction produces 2,6-difluorobenzoyl chloride with >95% conversion efficiency. Excess SOCl₂ is removed via distillation.

  • Step 2: Amide Formation
    A solution of 2-ethoxyaniline in DCM is cooled to 0–5°C, and triethylamine (TEA) is added as an acid scavenger. 2,6-Difluorobenzoyl chloride is introduced dropwise, and the mixture is stirred at room temperature for 12–24 hours. The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Yield and Purity

ParameterValueSource
Reaction Yield78–85%
Purity (HPLC)≥98%

Coupling Agent-Assisted Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) are employed. This method minimizes side reactions and enhances selectivity.

Procedure

  • Activation of Carboxylic Acid
    2,6-Difluorobenzoic acid (1 eq) is dissolved in DCM or dimethylformamide (DMF). EDC (1.2 eq) and HOBt (1.1 eq) are added, and the mixture is stirred at 0°C for 30 minutes.

  • Coupling with 2-Ethoxyaniline
    2-Ethoxyaniline (1 eq) is added, and the reaction proceeds at room temperature for 12–18 hours. The product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄.

Performance Metrics

ParameterValueSource
Reaction Yield70–75%
Purity (NMR)≥95%

Hydrolysis of Nitrile Intermediates

An alternative route involves the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, followed by N-arylation with 2-ethoxyphenyl groups. This method is advantageous for large-scale production.

Industrial-Scale Protocol (Adapted from CN101462980B)

  • Hydrolysis of 2,6-Difluorobenzonitrile
    A mixture of 2,6-difluorobenzonitrile and hydrogen peroxide (30% w/w) in aqueous NaOH (20%) is heated to 50°C for 5 hours. The pH is maintained at 8–10 using NaOH, yielding 2,6-difluorobenzamide with 91.2% efficiency.

  • N-Arylation
    The benzamide intermediate is reacted with 2-ethoxyphenylboronic acid in a Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. The reaction occurs in tetrahydrofuran (THF) at 80°C for 6 hours.

Scalability Data

ParameterValueSource
Batch Size100–500 kg
Overall Yield65–70%

Friedel-Crafts Alkylation Approach

In specialized cases, AlCl₃-mediated Friedel-Crafts alkylation is employed to introduce the ethoxyphenyl group. This method is less common due to harsh conditions but offers regioselectivity.

Methodology

A solution of 2,6-difluorobenzamide and 2-ethoxybenzene in dichloroethane is treated with AlCl₃ at 25°C for 2 hours. The mixture is quenched with ice water, and the product is extracted and purified via column chromatography.

Key Metrics

ParameterValueSource
Yield55–60%
Regioselectivity>90%

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Acylation78–85≥98ModerateHigh
Coupling Agent-Assisted70–75≥95LowModerate
Nitrile Hydrolysis65–70≥97HighHigh
Friedel-Crafts55–60≥90LowLow

Industrial Production Considerations

Large-scale synthesis prioritizes the nitrile hydrolysis route due to its compatibility with continuous flow reactors and reduced waste generation. Key optimizations include:

  • Catalyst Recycling : Pd catalysts are recovered via filtration, reducing costs.

  • Solvent Recovery : Ethanol and DCM are distilled and reused, minimizing environmental impact.

  • Process Analytics : In-line FTIR and HPLC ensure real-time monitoring of reaction progress .

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